molecular formula C19H25NS B2599904 2-(1-adamantyl)-N-benzylethanethioamide CAS No. 324042-79-7

2-(1-adamantyl)-N-benzylethanethioamide

Cat. No. B2599904
M. Wt: 299.48
InChI Key: UIPHXUCRQVHTCY-UHFFFAOYSA-N
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Description

Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .


Synthesis Analysis

Adamantane derivatives have been synthesized by various methods. For example, 2-(1-Adamantyl)-4-methylphenol has been synthesized by the adamantylation of p-cresol with 1-adamantanol . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .


Molecular Structure Analysis

The molecular structure of adamantane is highly symmetrical and composed of ten sp3 carbons and 16 hydrogens . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .


Chemical Reactions Analysis

Adamantane derivatives have been used in various chemical reactions. For example, the adamantyl substituted monomers 1-adamantyl (5a) and 3,5-dimethyl-1-adamantyl methacrylate (5b) were polymerized with a radical initiator such as AIBN in benzene .


Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .

Scientific Research Applications

Pharmacological Applications

Adamantyl benzamides, including compounds related to 2-(1-adamantyl)-N-benzylethanethioamide, have been studied for their pharmacological properties, particularly as P2X7 receptor antagonists. The P2X7 receptor is implicated in various diseases, and antagonists offer therapeutic potential. For example, derivatives of adamantanyl benzamide have shown improved metabolic stability and physicochemical properties, which are crucial for drug development. Studies have found that certain bioisosteres with adamantane modifications demonstrate superior metabolic stability, indicating their potential in enhancing the pharmacokinetic profiles of drugs (Wilkinson et al., 2017).

Material Science and Polymer Chemistry

Adamantane derivatives have also found applications in materials science, particularly in the synthesis of polymers with unique properties. Polyamide-imides containing adamantyl groups have been developed, demonstrating high thermal stability and mechanical strength. These materials are of interest for applications requiring durable and stable polymers, such as in aerospace or electronics. The synthesis of such polymers involves novel diimide-dicarboxylic acids with adamantyl groups, leading to polymers with excellent solvent resistance and thermal properties (Liaw & Liaw, 2001).

Catalysis and Chemical Synthesis

In catalysis, adamantyl derivatives are utilized to influence the stoichiometry and structure of metal-ligand complexes, facilitating reactions such as ethylene polymerization. The presence of the adamantyl group in ligands contributes to the stability and efficiency of these catalytic systems, showcasing the versatility of adamantane-based compounds in facilitating chemical transformations (Morton et al., 2000).

Bioactivity and Antiviral Applications

Further research into adamantane derivatives has revealed their bioactivity against various pathogens. For instance, N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives have shown significant anti-Dengue virus activity. This highlights the potential of adamantyl compounds in developing antiviral therapies, a critical area given the global impact of viral diseases (Joubert et al., 2018).

Future Directions

Adamantane and its derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

2-(1-adamantyl)-N-benzylethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPHXUCRQVHTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-1-YL)-N-benzylethanethioamide

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